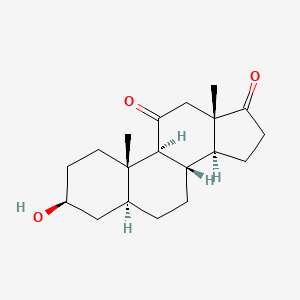

5alpha-Androstane-11,17-dione, 3beta-hydroxy-

Description

Properties

CAS No. |

7090-90-6 |

|---|---|

Molecular Formula |

C19H28O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(3S,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,17+,18-,19-/m0/s1 |

InChI Key |

IUNYGQONJQTULL-LMCNQGNMSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation Specificity

Research indicates that the choice of catalyst influences the stereochemistry and product distribution:

Using Pd/C catalyst tends to produce 3beta-hydroxy-5alpha-androstane-4,17-dione as the main product, which is closely related to the target compound.

Using PtO2 catalyst yields mainly 3alpha-hydroxy-5beta-androstane-4,17-dione and other isomeric dihydroxyandrostan-17-ones, showing the importance of catalyst selection for stereochemical control.

Selective reduction of the 4-oxo group to dihydroxy derivatives can be achieved using reagents like potassium-selectride (K-selectride), which may be relevant for intermediate modifications.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Analytical Notes

The patented synthesis achieves a refined product yield exceeding 70% by weight, with simplified operation and controlled reaction conditions compared to traditional methods.

Catalyst selection strongly influences stereochemical outcomes; Pd/C is preferred for producing the 3beta-hydroxy isomer relevant for 5alpha-androstane-11,17-dione, 3beta-hydroxy-.

The starting materials derived from phytosterol fermentation provide a sustainable and economical source for steroid synthesis.

Related synthetic derivatives with modifications at the 3-position have been evaluated for biological activity, demonstrating the importance of the 3beta-hydroxy group for enzyme inhibition profiles.

Chemical Reactions Analysis

Types of Reactions

5alpha-Androstane-11,17-dione, 3beta-hydroxy- undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.

Reduction: Reduction to less oxidized forms using agents like sodium borohydride.

Substitution: Introduction of different functional groups at specific positions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

Hormone Replacement Therapy

One of the primary applications of 5alpha-androstane-11,17-dione, 3beta-hydroxy- is in hormone replacement therapy (HRT). Research indicates that this compound can effectively increase dihydrotestosterone levels in humans. Dihydrotestosterone is critical for male sexual development and maintenance of secondary sexual characteristics. Studies have shown that administering this compound can help restore androgen levels in men with hypogonadism or low testosterone levels .

A patent describes methods for administering direct precursors of DHT to increase androgen levels without undesirable estrogenic activity. The preferred administration routes include oral, transdermal, sublingual, or intranasal methods . The oral dosage typically ranges from 25 mg to 500 mg per day, divided into multiple doses to maintain stable hormone concentrations .

Metabolic Pathways and Conversion to DHT

5alpha-Androstane-11,17-dione, 3beta-hydroxy- acts as a precursor to DHT through specific metabolic pathways. Studies have demonstrated that both the 3alpha and 3beta isomers of this compound are efficiently converted into DHT via the action of enzymes such as 3-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase . Research conducted by Horst et al. showed that after intravenous administration of the compound, significant recovery rates of DHT were observed in various tissues including prostate and muscle .

Effects on Androgen Levels

Research has also focused on the effects of this compound on serum androgen levels. A study analyzing serum unconjugated androgens found that treatment with leuprolide (a GnRH agonist) significantly reduced levels of testosterone and other androgens when combined with additional treatments including 5alpha-androstane-11,17-dione, 3beta-hydroxy- . This suggests that the compound can be utilized to modulate androgen levels effectively.

Clinical Trials

Several clinical trials have investigated the efficacy of 5alpha-androstane-11,17-dione, 3beta-hydroxy- in treating conditions related to low androgen levels. For instance:

- Study by Horst HJ et al. (1975) : This foundational study demonstrated the rapid transformation of tritiated 5alpha-androstanediol into DHT in vivo. The results indicated significant recovery rates of DHT from both isomers of the compound across different tissues .

- Recent Observations : In recent clinical settings, patients undergoing treatment for low testosterone were administered this compound alongside standard therapies. Results indicated improved androgen profiles and symptomatic relief from hypogonadal symptoms .

Summary Table: Key Findings

| Application Area | Findings |

|---|---|

| Hormone Replacement | Effective in increasing dihydrotestosterone levels; suitable for HRT |

| Metabolism | Rapid conversion to dihydrotestosterone via specific enzymatic pathways |

| Clinical Efficacy | Demonstrated improvements in androgen profiles in clinical settings |

Mechanism of Action

The mechanism of action of 5alpha-Androstane-11,17-dione, 3beta-hydroxy- involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. It can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The pathways involved include the regulation of gene expression and the modulation of signaling pathways related to steroid hormones .

Comparison with Similar Compounds

Structural Analogues: Substituent and Stereochemical Variations

The following table summarizes critical differences between 5α-Androstane-11,17-dione, 3β-hydroxy- and related compounds:

*Molecular weight inferred from analogs.

Key Observations:

- Stereochemistry : 5α vs. 5β configurations significantly alter ring geometry, affecting receptor binding and solubility. For instance, 5α-androstane derivatives typically exhibit higher metabolic stability than 5β isomers .

- Functional Groups :

- Biological Activity :

- Diones (e.g., 11β-Hydroxy-5α-Androstane-3,17-dione) are implicated in glucocorticoid pathways, while diols like 5α-Androstane-3β,17β-diol show weak estrogen receptor (ER) binding .

- 7-Keto-Dehydroepiandrosterone, though structurally distinct, demonstrates how ketone placement (7-position) modulates thermogenic effects .

Physicochemical Properties

- Solubility and logP :

- Diones (e.g., 5β-Androstane-11,17-dione, 3α-hydroxy-) exhibit logP ~3.75, suggesting moderate lipophilicity, whereas diols (e.g., 5α-Androstane-3β,17β-diol) have logP ~3.0, correlating with higher water solubility .

- The 3β-OH group in the target compound may slightly reduce logP compared to 3α-OH analogs due to stereoelectronic effects .

- Thermal Stability :

- Diones generally exhibit higher melting points (e.g., 7-Keto-Dehydroepiandrosterone melts at 245–248°C) compared to diols, which often have lower melting ranges .

Biological Activity

5alpha-Androstane-11,17-dione, 3beta-hydroxy- (commonly referred to as 3β-hydroxy-5α-androstane-11,17-dione) is a steroid compound that plays a significant role in various biological processes, particularly in androgen metabolism and its implications in health and disease. This article provides a detailed overview of its biological activity, including its metabolic pathways, effects on health conditions, and relevant case studies.

Chemical Structure and Properties

5alpha-Androstane-11,17-dione, 3beta-hydroxy- has the molecular formula C19H28O3 and is categorized as a steroid hormone. Its structure features a hydroxyl group at the C3 position and a keto group at the C11 position, contributing to its biological activity.

Metabolic Pathways

The biological activity of 5alpha-androstane-11,17-dione is closely linked to its metabolic pathways:

- Conversion to Other Androgens : It can be converted into dihydrotestosterone (DHT) via 5-alpha reductase enzymes. This conversion is crucial as DHT is a more potent androgen than testosterone (T), influencing various physiological processes including hair growth and prostate health .

- Role in Prostate Cancer : In advanced prostate cancer, the backdoor pathway involving the conversion of 5-androstene-3β, 17β-diol to testosterone plays a critical role. Studies indicate that this pathway may contribute to androgen receptor reactivation despite androgen deprivation therapies .

Hormonal Effects

The compound exhibits significant hormonal activities:

- Androgenic Activity : It acts as an androgen, influencing male secondary sexual characteristics and reproductive functions.

- Immunomodulatory Effects : Research indicates that steroids like 5alpha-androstane derivatives can modulate immune responses, potentially impacting conditions such as autoimmune diseases .

Neurocognitive Effects

Recent studies have explored the effects of related compounds on cognitive functions:

- Memory Enhancement : Analogues of 5alpha-androstane have shown potential in improving short-term and long-term memory in animal models .

Case Studies and Research Findings

A number of studies have investigated the biological implications of 5alpha-androstane-11,17-dione:

- Prostate Cancer Studies : A study highlighted the role of this compound in castration-resistant prostate cancer (CRPC), where elevated levels were associated with disease progression despite treatment with androgen receptor antagonists .

- Steroidomics in Schizophrenia : Another research focused on the steroid profile in patients with schizophrenia found alterations in androgen levels, suggesting that steroid metabolism may influence psychiatric conditions .

Data Tables

Below are summarized findings from key studies regarding the biological activity of 5alpha-androstane-11,17-dione.

Q & A

Q. What analytical methods are recommended for quantifying 5α-Androstane-11,17-dione, 3β-hydroxy- in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For example, synthetic androgen analogs like 5α-Androstane derivatives can be quantified using a C18 reverse-phase column with electrospray ionization in positive mode. Calibration curves should be validated with deuterated internal standards (e.g., d3-labeled analogs) to account for matrix effects . Method validation must include recovery rates (>85%), limits of detection (LOD < 0.1 ng/mL), and inter-day precision (<15% RSD).

Q. How should reference standards of 5α-Androstane-11,17-dione, 3β-hydroxy- be stored and handled to ensure stability?

Store lyophilized standards at -20°C in airtight, amber vials to prevent photodegradation and moisture absorption. For working solutions, use methanol or acetonitrile as solvents, as aqueous buffers may promote hydrolysis. Stability studies indicate ≥5-year integrity under recommended storage conditions . Always verify purity via HPLC-UV (λ = 240–260 nm) before use in critical assays.

Q. What are the key physicochemical properties of 5α-Androstane-11,17-dione, 3β-hydroxy- relevant to experimental design?

The compound (CAS 739-27-5) has a molecular formula of C₁₉H₂₈O₃ (MW 304.42 g/mol) and a melting point range of 219–221°C. Its low water solubility (<0.1 mg/mL) necessitates dissolution in polar aprotic solvents (e.g., DMSO) for in vitro studies. LogP values (~2.5) suggest moderate lipophilicity, requiring optimization of cell permeability in biological assays .

Advanced Research Questions

Q. How can enzyme engineering improve the biotransformation efficiency of 5α-Androstane derivatives in microbial systems?

Targeted gene knockout (e.g., 3-ketosteroid-Δ¹-dehydrogenase deficiency in Mycobacterium fortuitum) can block competing metabolic pathways, increasing yields of 11,17-dione derivatives. Coupled with overexpression of hydroxylases (e.g., CYP450s), this approach enhanced 9α-hydroxy-4-androstene-3,17-dione production by 2.3-fold in optimized media . Use ribosome binding site (RBS) tuning and promoter engineering (e.g., T7 or Ptac) to balance enzyme expression.

Q. What experimental strategies resolve contradictions in reported receptor binding affinities of 5α-Androstane derivatives?

Discrepancies in ERβ binding studies (e.g., Kd = 0.6 nM for 3β,17β-diol vs. negligible affinity for 3α,17β-diol) often arise from assay conditions. Standardize protocols:

Q. How can metabolic pathways of 5α-Androstane-11,17-dione, 3β-hydroxy- be mapped in hepatic models?

Primary hepatocyte incubations with NADPH-generating systems (glucose-6-phosphate dehydrogenase + NADP⁺) reveal phase I/II metabolism. Use stable isotope tracers (e.g., ¹³C-labeled substrate) and UPLC-QTOF-MS to identify hydroxylated, glucuronidated, or sulfated metabolites. Kinetic parameters (Km, Vmax) for key enzymes (e.g., CYP3A4) can be derived via Michaelis-Menten plots .

Q. What structural modifications enhance the selectivity of 5α-Androstane derivatives for steroidogenic enzymes?

Introducing 11-keto or 17-methyl groups alters steric hindrance and electronic effects, modulating interactions with 17β-hydroxysteroid dehydrogenase (17β-HSD). Docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis (e.g., H221A in 17β-HSD) identify critical binding residues. In vitro assays confirm a 1.8-fold increase in 3β-HSD inhibition with 11-keto substitution .

Q. How do isotopic labeling techniques improve tracer studies of 5α-Androstane-11,17-dione metabolism?

¹⁴C or deuterium labeling at the C-11 or C-17 positions enables precise tracking of oxidative and reductive transformations. In vivo studies in Sprague-Dawley rats show ²H-labeled derivatives accumulate in adrenal glands (t₁/₂ = 4.2 hr), quantified via accelerator mass spectrometry (AMS). Labeled standards also correct for matrix effects in LC-MS workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.